molecular formula C10H11N3O3S B12203669 [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine

[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine

Cat. No.: B12203669
M. Wt: 253.28 g/mol
InChI Key: VZENDAAGZNGWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine is a compound that features a sulfonyl group attached to a pyridylamine moiety through a 3,5-dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • [(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
  • [(3,5-Dimethylisoxazol-4-yl)benzyl]phthalazin-1(2H)-one

Uniqueness

[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

3,5-dimethyl-N-pyridin-2-yl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-9-5-3-4-6-11-9/h3-6H,1-2H3,(H,11,13)

InChI Key

VZENDAAGZNGWBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.